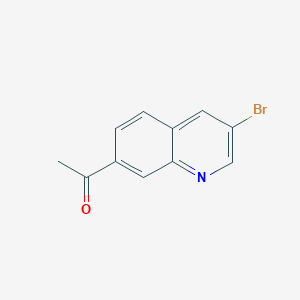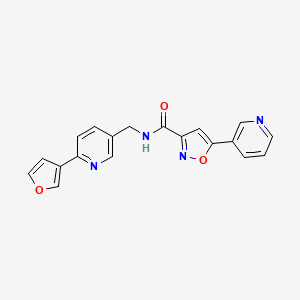
1-(3-Nitrophenyl)cyclopropanecarbonitrile
説明
1-(3-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 188.19 . The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current sources.科学的研究の応用
Synthesis and Chemical Transformations
1-(3-Nitrophenyl)cyclopropanecarbonitrile serves as an intermediate in the synthesis of various chemically and biologically significant compounds. For instance, it has been utilized in the synthesis of NVP-BEZ-235 derivatives, highlighting its role in facilitating complex chemical transformations. The compound is synthesized from readily available precursors, such as 4-nitrobenzaldehyde, through multi-step processes with considerable yield efficiency, emphasizing its significance in synthetic chemistry and drug discovery (Hou et al., 2016).
Corrosion Inhibition
Research has also explored the application of derivatives of this compound in corrosion inhibition. Specifically, derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, showcasing their potential in industrial applications for enhancing material longevity and integrity (Verma et al., 2015).
Organic Synthesis and Material Science
The compound and its derivatives find extensive use in organic synthesis, enabling the construction of complex molecular architectures. For example, they participate in cascade annulation reactions to produce cyclopenta[b]furan derivatives, which are valuable for their diverse potential applications in pharmaceuticals and material science (Qian et al., 2018). Additionally, its role in synthesizing oxazoles and contributing to enantioselective cycloadditions further illustrates its versatility in facilitating the synthesis of functionally and optically enriched compounds (Selvi & Srinivasan, 2014).
Electrochemical Applications
Electrochemical studies involving novel monomers based on this compound have been conducted to examine their copolymerization behavior and electrochromic properties. These studies highlight the potential of such compounds in developing materials with tailored optical and electronic properties for advanced technological applications (Soylemez et al., 2015).
特性
IUPAC Name |
1-(3-nitrophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKUHMETFGZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

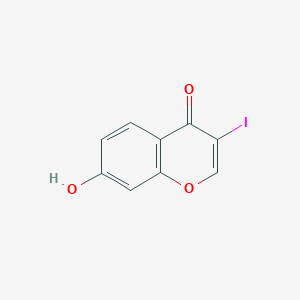
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)
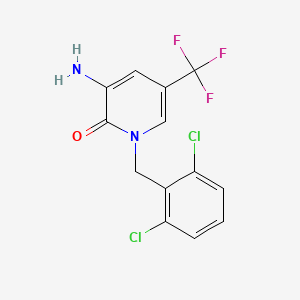
![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)
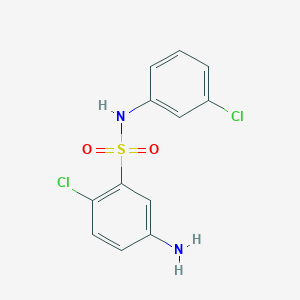
![N-(2-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2825732.png)
